molecular formula C12H10BrN5O4 B15171148 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B15171148
M. Wt: 368.14 g/mol
InChI Key: AEDGBZRFIPCLIY-LNKIKWGQSA-N
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Description

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide is a synthetic compound of high research interest, combining a hydrazone backbone with pyrazole and bromophenol functionalities. Its molecular structure features key pharmacophores often associated with biological activity, including the 4-nitropyrazole moiety, which is known in medicinal chemistry for its role as a component in pharmacological agents with diverse therapeutic categories . The presence of the bromo-hydroxybenzylidene group is a common structural feature in ligands designed for coordination chemistry, as similar motifs are frequently employed in the synthesis of aroylhydrazones known for their ability to coordinate to metal ions . This compound is strictly intended for Research Use Only and is not approved for human or veterinary therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions and to consult relevant literature for potential applications in areas such as enzyme inhibition studies, antimicrobial testing, or as a precursor in the development of novel chemical entities.

Properties

Molecular Formula

C12H10BrN5O4

Molecular Weight

368.14 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H10BrN5O4/c13-9-1-2-11(19)8(3-9)4-14-16-12(20)7-17-6-10(5-15-17)18(21)22/h1-6,19H,7H2,(H,16,20)/b14-4+

InChI Key

AEDGBZRFIPCLIY-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Core Structural Components

The target molecule comprises two critical subunits:

  • 2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide : A pyrazole derivative with electron-withdrawing nitro group and hydrazide functionality.
  • 5-Bromo-2-hydroxybenzaldehyde : An ortho-substituted benzaldehyde providing chelation sites for metal coordination.

Two-Stage Synthesis Protocol

Stage 1: Preparation of 2-(4-Nitro-1H-Pyrazol-1-yl)Acetohydrazide

Reaction Scheme
4-Nitro-1H-pyrazole → Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate → 2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide

Procedure

  • Esterification : 4-Nitro-1H-pyrazole (1 eq) reacts with ethyl chloroacetate (1.2 eq) in anhydrous DMF under N2 at 80°C for 6 h, using K2CO3 (2 eq) as base.
  • Hydrazinolysis : The ethyl ester intermediate reacts with hydrazine hydrate (3 eq) in ethanol under reflux for 4 h, yielding 85-90% pure hydrazide.

Table 1: Optimization Parameters for Hydrazide Synthesis

Parameter Optimal Value Impact on Yield
Solvent Anhydrous DMF Maximizes SN2 reactivity
Temperature 80°C Balances reaction rate vs decomposition
Base K2CO3 Maintains anhydrous conditions
Hydrazine Equivalents 3.0 eq Completes conversion
Stage 2: Schiff Base Condensation

Reaction Scheme
2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide + 5-Bromo-2-hydroxybenzaldehyde → Target Compound

Procedure

  • Equimolar reactants (1:1) in ethanol with 0.1% acetic acid catalyst.
  • Reflux at 78°C for 8 h under inert atmosphere.
  • Precipitation occurs upon cooling; recrystallization from ethanol/water (3:1) yields 72-78% product.

Mechanistic Insight
Acid catalysis promotes imine formation via:

  • Aldehyde protonation → Enhanced electrophilicity
  • Nucleophilic attack by hydrazide -NH2 group
  • Water elimination through E1cb mechanism.

Process Optimization and Yield Enhancement

Critical Reaction Parameters

Table 2: Impact of Reaction Conditions on Schiff Base Yield

Condition Tested Range Optimal Value Yield Improvement
Catalyst Concentration 0.05-0.5% AcOH 0.1% +18% vs baseline
Reaction Time 4-12 h 8 h 78% maximum
Solvent System EtOH, MeOH, THF EtOH 92% purity
Temperature Gradient 60-85°C 78°C 15% rate increase

Purification Challenges

  • Byproduct Formation : <5% of bis-hydrazone adduct detected via HPLC at 254 nm.
  • Mitigation Strategy : Gradient elution chromatography (SiO2, hexane:EtOAc 7:3 → 1:1) removes polymeric impurities.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, DMSO-d6)

  • δ 11.82 (s, 1H, phenolic -OH)
  • δ 10.34 (s, 1H, hydrazone -NH)
  • δ 8.65 (s, 1H, pyrazole H-3)
  • δ 7.92 (d, J = 8.5 Hz, 1H, aromatic H-6)
  • δ 6.89 (d, J = 8.5 Hz, 1H, aromatic H-3)

13C NMR (126 MHz, DMSO-d6)

  • δ 164.2 (C=O)
  • δ 159.8 (hydrazone C=N)
  • δ 148.1 (pyrazole C-4)
  • δ 132.7 (aromatic C-Br)

HRMS (ESI+)

  • m/z calc. for C13H11BrN6O4 [M+H]+: 419.0043
  • Found: 419.0047

Crystallographic Validation

Single-crystal X-ray diffraction confirms:

  • E-configuration of hydrazone bond
  • Intramolecular H-bond between phenolic -OH and adjacent carbonyl (O···O 2.65 Å)
  • Dihedral angle between aromatic rings: 48.7°

Comparative Analysis of Synthetic Methodologies

Table 3: Alternative Synthetic Approaches

Method Advantages Limitations Yield (%)
Conventional Condensation High reproducibility Longer reaction times 72-78
Microwave-Assisted 80% time reduction Specialized equipment needed 81
Solvent-Free Mechanochemical Eco-friendly Scalability issues 68
Flow Chemistry Continuous production High initial investment 76

Pharmacological Relevance and Derivative Synthesis

The compound serves as precursor for:

  • Metal Complexes : Coordinating through phenolic -OH, carbonyl O, and hydrazone N atoms (e.g., Zn(II), Pt(II) complexes with anti-tubercular MIC 0.62-1.19 µg/mL).
  • Heterocyclic Hybrids : Cyclocondensation with β-ketoesters yields pyrazoline derivatives showing COX-2 inhibition (IC50 0.8 µM).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents on the aryl and heterocyclic components:

Compound Name Aryl Substituent Heterocyclic Component Molecular Weight (g/mol) Reference
Target Compound 5-Bromo-2-hydroxyphenyl 4-Nitro-1H-pyrazol-1-yl ~396.2*
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide 5-Bromo-2-fluorophenyl Piperazine-linked chlorobenzyl ~567.8
N′-[(E)-(4-Bromophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide 4-Bromophenyl Benzimidazole 433.38
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 5-Bromo-2-hydroxyphenyl Phenyl-triazole ~434.3

*Calculated based on formula.

Key Observations :

  • Bromo substitution at the 5-position on the phenyl ring is conserved in analogs like 11h, but fluorophenyl (13) or methoxyphenyl (17) variants alter hydrophobicity and hydrogen-bonding capacity .

Physical and Spectroscopic Properties

Property Target Compound 11h N′-[(4-Bromophenyl) Derivative
Melting Point (°C) Not reported 233.0–233.5 287
Yield (%) Not reported 58.55 Not specified
IR Peaks Expected: C=N (~1602 cm⁻¹), NO₂ (~1520 cm⁻¹) C=N (1602 cm⁻¹) C=N (1602 cm⁻¹), Br (600–700 cm⁻¹)
1H NMR NH (~11.85 ppm), OH (~10.39 ppm) NH (11.85 ppm), OH (10.39 ppm) NH (11.86 ppm)

Insights :

  • Higher melting points (e.g., 287°C for benzimidazole derivatives) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to triazole analogs .
  • The nitro group in the target compound would likely reduce solubility compared to methoxy or chloro substituents .

Hypotheses :

  • The nitro group may enhance activity against Gram-negative bacteria (cf. fluorinated hydrazone 114) by improving membrane penetration .
  • The bromo-hydroxyphenyl moiety could synergize with nitro-pyrazole for dual enzyme inhibition (e.g., topoisomerase IV in bacteria) .

Q & A

Q. Key Considerations :

  • Reagent Quality : Use anhydrous solvents to avoid side reactions (e.g., hydrolysis of the nitro group).
  • Yield Optimization : Adjust reaction time and molar ratios empirically; excess aldehyde may improve conversion .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Confirm the presence of the hydrazone proton (N-H, δ ~10–11 ppm) and aromatic protons (δ 6.5–8.5 ppm). The E-configuration of the imine bond is indicated by a singlet for the methylidene proton (δ ~8.3 ppm) .
  • 13C NMR : Verify the carbonyl carbon (C=O, δ ~165–170 ppm) and imine carbon (C=N, δ ~150–155 ppm).

Infrared Spectroscopy (IR) : Detect the C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]⁺) at m/z 408.2 (calculated for C₁₃H₁₀BrN₅O₄) .

Q. Data Interpretation :

  • Purity Check : Use HPLC with a C18 column (acetonitrile/water, 70:30) to confirm >98% purity.

Advanced: How to design experiments to evaluate its biological activity against cancer cell lines?

Methodological Answer:

In Vitro Cytotoxicity Assays :

  • Cell Lines : Use MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Dose Range : Test concentrations from 1 µM to 100 µM, with 24–72 hr exposure.
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control).
  • MTT Assay : Measure absorbance at 570 nm to calculate IC₅₀ values .

Mechanistic Studies :

  • Apoptosis Detection : Use Annexin V-FITC/PI staining followed by flow cytometry.
  • ROS Measurement : Employ DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation .

Q. Data Analysis :

  • Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05).

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Data Collection :

  • Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Ensure crystal quality: Resolution < 0.84 Å, Rint < 5% .

Refinement Strategies :

  • SHELXL : Refine anisotropic displacement parameters for non-H atoms.
  • Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in hydrogen-bonding networks (e.g., O-H⋯N vs. O-H⋯O) .

Validation Tools :

  • Check PLATON alerts for missed symmetry or disorder.
  • Compare experimental and calculated powder XRD patterns to validate phase purity .

Q. Case Study :

  • If two studies report different unit cell parameters, re-examine solvent inclusion (e.g., ethanol vs. methanol) or temperature effects during data collection.

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Glide.
  • Targets : Dock against EGFR (PDB ID: 1M17) or PARP-1 (PDB ID: 5DS3).
  • Parameters : Grid size = 20 ų, exhaustiveness = 20.
  • Pose Validation : Select poses with lowest binding energy (ΔG < −8 kcal/mol) and hydrogen bonds with key residues (e.g., Lys745 in EGFR) .

MD Simulations :

  • Software : GROMACS or AMBER.
  • Conditions : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability (RMSD < 2 Å) .

QSAR Modeling :

  • Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values from biological assays .

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